tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-8(7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIPCAPKVENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435733 | |
| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-64-6 | |
| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of a tetrazole ring into piperidine derivatives typically follows two primary pathways: (1) [3+2] cycloaddition between nitriles and azides, and (2) nucleophilic substitution of halogenated intermediates with pre-formed tetrazole anions. The Boc group’s stability under acidic and basic conditions makes it compatible with these reactions, provided optimal conditions are maintained.
[3+2] Cycloaddition Route via Nitrile Intermediate
Synthesis of Tert-Butyl 3-Cyanopiperidine-1-Carboxylate
The precursor tert-butyl 3-cyanopiperidine-1-carboxylate is synthesized through sequential functionalization of piperidine. First, the Boc group is introduced by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. Subsequent cyanation at the 3-position is achieved via:
- Method A : Alkylation of tert-butyl piperidine-1-carboxylate with cyanide sources (e.g., KCN) using a bromo or tosyl leaving group.
- Method B : Oxidation of a 3-aminopiperidine intermediate to a nitrile via diazotization and treatment with CuCN.
Optimization Considerations
Tetrazole Formation via Cycloaddition
The nitrile intermediate undergoes a Huisgen-type [3+2] cycloaddition with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or NH₄Cl).
$$
\text{tert-Butyl 3-cyanopiperidine-1-carboxylate} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \text{DMF}} \text{tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate}
$$
Reaction Conditions :
Nucleophilic Substitution Route via Halogenated Intermediate
Synthesis of Tert-Butyl 3-Bromopiperidine-1-Carboxylate
Bromination at the 3-position is achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) on tert-butyl 3-hydroxypiperidine-1-carboxylate.
Procedure :
- Protect piperidine-3-ol with Boc anhydride.
- React with PBr₃ in dichloromethane at 0°C.
- Purify via column chromatography (hexane:ethyl acetate = 4:1).
Comparative Analysis of Synthetic Routes
| Parameter | Cycloaddition Route | Substitution Route |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Steps | 2 | 3 |
| Overall Yield | 70–85% | 50–65% |
| Scalability | Industrial-friendly | Limited by Cu catalyst cost |
| Purification Complexity | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or tetrazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced piperidine compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Reaction of piperidine derivatives with tetrazole compounds. |
| 2 | Use of tert-butyl chloroformate to introduce the tert-butyl ester group. |
| 3 | Conducting reactions in the presence of bases like triethylamine. |
Medicinal Chemistry
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate serves as an important intermediate in synthesizing biologically active compounds. Its unique structure allows for modifications that enhance binding affinity and selectivity towards specific biological targets, particularly G protein-coupled receptors (GPCRs) . These interactions are crucial for developing new therapeutic agents aimed at treating various conditions.
Research indicates that this compound can modulate enzyme interactions and receptor binding, making it valuable in studying pharmacodynamics. The tetrazole moiety often correlates with improved solubility and bioavailability, enhancing the compound's pharmacological profile .
Industrial Applications
In addition to its role in medicinal chemistry, this compound can be utilized in developing new materials with specific properties, such as polymers and coatings . Its versatility makes it suitable for various applications across industries.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- PCSK9 Inhibition : Research has explored its role as an intermediate in synthesizing small molecule inhibitors targeting PCSK9, which is crucial for lowering LDL cholesterol levels. This application highlights its potential in cardiovascular health .
- NLRP3 Inflammasome Modulation : In vitro studies have demonstrated that derivatives of this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release, indicating potential therapeutic applications in inflammatory diseases .
Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological moieties, allowing the compound to bind to enzymes or receptors in a manner similar to natural substrates. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₁H₁₉N₅O₂
- Functional Groups :
- Tetrazole (1H-tetrazol-5-yl) : Imparts acidity (pKa ~4.9) and mimics carboxylate interactions.
- tert-Butyl Carbamate : Enhances lipophilicity and protects the amine group during synthesis.
Pharmacological Relevance:
This compound has been identified as a prospective antidiabetic agent due to its structural similarity to carboxylate-containing pharmaceuticals. Molecular docking studies suggest it inhibits enzymes involved in glucose metabolism, with an IC₅₀ value of 7.12 μM reported for analogous carboxylate compounds .
Comparison with Similar Compounds
Structural and Functional Analogues:
The following table summarizes key analogues of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, highlighting structural variations and their implications:
Key Observations:
Tetrazole vs. Benzoisoxazole :
- The benzoisoxazole analogue (487.45 g/mol) in exhibits higher molecular weight and kinase inhibition activity due to its planar aromatic system, which enhances target binding . In contrast, the tetrazole in the parent compound improves solubility and mimics carboxylate interactions critical for antidiabetic activity .
Heterocyclic Additions :
- Chlorothiazole-containing derivatives () introduce electronegative atoms (Cl, S), broadening antimicrobial activity but reducing metabolic stability compared to tetrazole-based compounds .
Bioisosteric Replacements :
Antidiabetic Potential:
Pharmacokinetic Considerations:
- Tetrazole-containing compounds generally exhibit higher metabolic stability than carboxylate analogues, as seen in the prolonged half-life of the parent compound compared to Ugirinema’s 2014 carboxylate derivatives .
Biological Activity
Chemical Structure and Properties
tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate is a compound characterized by the molecular formula and a molecular weight of approximately 253.30 g/mol. The structure includes a piperidine ring substituted at the 3rd position with a 1H-tetrazol-5-yl group and a tert-butyl carboxylate moiety, which contributes to its biological activity and versatility in synthetic applications.
Biological Activity
This compound exhibits significant biological activity, particularly as a ligand for G protein-coupled receptors (GPCRs). Its ability to bind and activate these receptors suggests potential therapeutic applications in treating various conditions, including neurological disorders and cancer . The tetrazole moiety is known for enhancing pharmacological profiles, including improved solubility and bioavailability, which are critical for drug development.
The mechanism of action involves the interaction of this compound with specific molecular targets. The tetrazole ring can mimic biological moieties, allowing the compound to bind to enzymes or receptors akin to natural substrates. This interaction can modulate the activity of the target, leading to various biological effects .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- GPCR Interaction : Research indicates that modifications to the piperidine or tetrazole moieties can significantly influence binding affinity and selectivity towards specific GPCRs, which are crucial for drug efficacy .
- Therapeutic Applications : The compound has been investigated for its potential in treating conditions such as anxiety, depression, and other neuropsychiatric disorders due to its GPCR modulation capabilities .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 4-hydroxy-4-(1H-tetrazol-5-yl)piperidine-1-carboxylate | C11H19N5O3 | Hydroxyl group at position 4 enhances solubility |
| tert |
Q & A
Q. What analytical techniques quantify this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor m/z 293.2 → 156.1 transition .
- Sample Prep : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) for plasma/brain homogenates. Validate recovery rates (≥85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
